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Compound of Interest

Compound Name:
2-Chloro-4-fluoro-4'-

morpholinomethyl benzophenone

CAS No.: 898770-47-3

Cat. No.: B1324804 Get Quote

Executive Summary
The molecular formula C₁₈H₁₇ClFNO₂ (Molecular Weight: 333.78 g/mol ) represents a specific

class of halogenated, nitrogen-containing heterocycles used primarily as intermediates in drug

discovery. While multiple isomers exist, the most scientifically significant configuration is the

morpholinyl-benzophenone scaffold (e.g., CAS 898750-95-3).

This guide details the physicochemical properties, synthetic causality, and validation protocols

for this compound, positioning it as a critical building block for G-Protein Coupled Receptor

(GPCR) modulators.

Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the stoichiometry and electronic distribution is the first step in utilizing this

scaffold. The presence of both chlorine and fluorine atoms on the phenyl ring introduces

specific metabolic stability and lipophilicity profiles (LogP modulation).

Table 1: Physicochemical Specifications
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Property Value Technical Significance

Molecular Formula C₁₈H₁₇ClFNO₂
Stoichiometric basis for yield

calculations.

Molecular Weight 333.78 g/mol
Monoisotopic mass (333.09)

for MS validation.

Exact Mass 333.09317 Da
Critical for High-Resolution

Mass Spectrometry (HRMS).

Element Count C:18, H:17, Cl:1, F:1, N:1, O:2
Halogenated core enhances

metabolic half-life.

Predicted LogP 3.5 – 4.2
Indicates high lipophilicity;

likely CNS penetrant.

H-Bond Donors 0

Improves membrane

permeability (Lipinski’s Rule of

5).

H-Bond Acceptors 3 (N, O, O)
Interaction points for receptor

binding pockets.

Rotatable Bonds 4
Allows conformational flexibility

for induced fit.

Synthetic Causality & Methodology
The synthesis of C₁₈H₁₇ClFNO₂ (specifically the benzophenone isomer) requires a strategy

that avoids halogen scrambling. The most robust pathway involves the construction of the

benzophenone core followed by late-stage functionalization of the morpholine moiety.

Retrosynthetic Analysis
Disconnection: The strategic bond break occurs at the benzylic carbon-nitrogen bond.

Precursors: 2-(bromomethyl)benzophenone derivative and Morpholine.

Rationale: Nucleophilic substitution (
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) is preferred over reductive amination here to prevent reduction of the ketone carbonyl,
which is essential for the final pharmacophore.

Experimental Protocol: Radical Bromination &
Substitution
Objective: Synthesize (4-chloro-2-fluorophenyl)(2-(morpholinomethyl)phenyl)methanone.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
Reagents: (4-chloro-2-fluorophenyl)(2-tolyl)methanone (1.0 eq), N-Bromosuccinimide (NBS,

1.1 eq), AIBN (0.05 eq).

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (green alternative).

Protocol:

Dissolve the tolyl-methanone precursor in anhydrous solvent under

.

Add NBS and AIBN.

Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Causality: The radical mechanism specifically targets the benzylic position, sparing the

aromatic halogens.

Filter succinimide byproduct and concentrate to yield the benzyl bromide intermediate.

Step 2: Nucleophilic Substitution (

)
Reagents: Benzyl bromide intermediate (from Step 1), Morpholine (1.2 eq),

(2.0 eq).
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Solvent: Acetonitrile (

) or DMF.

Protocol:

Suspend the intermediate in

.

Add

followed by dropwise addition of Morpholine at 0°C to control exotherm.

Warm to room temperature and stir for 12 hours.

Self-Validating Check: The disappearance of the benzylic bromide peak in

NMR (~4.5 ppm) and appearance of the morpholine methylene signals (~3.6 ppm)
confirms conversion.

Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting critical control

points.

Precursor:
(4-Cl-2-F-phenyl)(2-tolyl)methanone

Step 1: Radical Bromination
(NBS, AIBN, Reflux)

 Activation Intermediate:
Benzylic Bromide

 Halogenation Step 2: Nucleophilic Substitution
(Morpholine, K2CO3)

 SN2 Attack Target C18H17ClFNO2
(Morpholinomethyl-benzophenone)

 Yield ~75%

Click to download full resolution via product page

Caption: Figure 1. Two-step synthetic pathway for C₁₈H₁₇ClFNO₂ utilizing Wohl-Ziegler

bromination followed by amine alkylation.

Analytical Validation Protocols
Trustworthiness in chemical biology relies on rigorous characterization. The following protocols

are designed to unequivocally confirm the structure of C₁₈H₁₇ClFNO₂.
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High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

Expected Retention: Due to the chloro/fluoro substitution and lipophilic morpholine, the

compound will elute late (approx. 10-12 min).

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

Target Mass: 334.09 (M+H).

Isotope Pattern:

M (334.1): 100%

M+2 (336.1): ~32% (Characteristic of one Chlorine atom).

Validation: If the M+2 peak is absent or incorrect ratio, the Chlorine atom is missing or

displaced.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,

):
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7.2–7.8 (m, 7H, Aromatic protons).

3.65 (t, 4H, Morpholine O-

).

3.50 (s, 2H, Benzylic

).

2.45 (t, 4H, Morpholine N-

).

Diagnostic Signal: The singlet at 3.50 ppm is critical; if it appears as a doublet or multiplet,

the benzylic position may be chiral or impure.

Applications in Drug Discovery
The C₁₈H₁₇ClFNO₂ scaffold is not merely a chemical curiosity; it serves as a pharmacophore in

several high-value therapeutic areas.

Cannabinoid Receptor Modulation (CB2)
Benzophenone derivatives with morpholine side chains are structural analogs of Pravadoline

and WIN 55,212-2.

Mechanism: The benzophenone core mimics the indole/naphthalene core of classic

cannabinoids, positioning the morpholine to interact with the lysine residue in the CB2

receptor pocket.

Therapeutic Potential: Neuropathic pain management without psychotropic side effects (CB2

selective).

Kinase Inhibition
The 4-chloro-2-fluoro substitution pattern is a "privileged motif" in kinase inhibitors (e.g., similar

to the aniline tail of Afatinib or Gefitinib).
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Target: This specific scaffold can serve as a Type II inhibitor, binding to the inactive DFG-out

conformation of kinases like p38 MAPK or SRC.

Biological Assay Workflow
The following diagram outlines the screening process for this compound.

C18H17ClFNO2
(Purified >98%)

DMSO Solubilization
(10 mM Stock)

Primary Screen:
Radioligand Binding (CB1/CB2)

Functional Assay:
cAMP / GTPγS

 >50% Displacement

Hit Validation:
IC50 Determination

 Agonist Activity

Click to download full resolution via product page

Caption: Figure 2. Biological screening cascade for characterizing C₁₈H₁₇ClFNO₂ activity in

GPCR assays.

Safety and Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Handling: Use standard Schlenk line techniques during synthesis to avoid moisture.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1324804?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store at -20°C under Argon. The benzylic amine can be prone to oxidation over

extended periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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